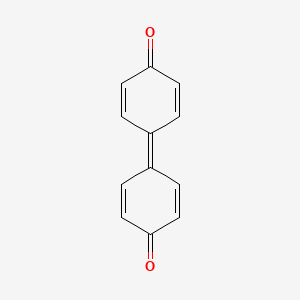

Diphenoquinone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTHMESPCBONDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=C2C=CC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197787 | |

| Record name | Diphenoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-72-4 | |

| Record name | 4-(4-Oxo-2,5-cyclohexadien-1-ylidene)-2,5-cyclohexadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diphenoquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to diphenoquinone derivatives, a class of compounds with significant potential in materials science and medicinal chemistry. The core of this guide focuses on the oxidative coupling of 2,6-disubstituted phenols, detailing both metal-catalyzed and enzymatic methodologies. This document is intended to be a practical resource, offering detailed experimental protocols, comparative data, and visual representations of key chemical pathways and workflows.

Introduction to Diphenoquinones

Diphenoquinones are quinonoid systems characterized by a biphenyl core with two carbonyl groups in a para-para' relationship. Their extended π-conjugated system imparts unique electronic and optical properties, making them attractive targets for the development of organic electronic materials, redox-active polymers, and potential therapeutic agents. The synthesis of this compound derivatives is a critical area of research, with a focus on developing efficient, selective, and environmentally benign methodologies.

Synthesis via Oxidative Coupling of 2,6-Disubstituted Phenols

The most prevalent and versatile method for the synthesis of this compound derivatives is the oxidative coupling of 2,6-disubstituted phenols. This reaction proceeds through the formation of phenoxy radicals, which then undergo carbon-carbon bond formation, typically at the para position, to yield the corresponding biphenol. Subsequent oxidation of the biphenol affords the this compound. The selectivity of this process is highly dependent on the nature of the substituents on the phenol, the catalyst employed, and the reaction conditions.

Copper-Catalyzed Oxidative Coupling

Copper complexes are widely employed as catalysts for the oxidative coupling of phenols due to their accessibility, relatively low cost, and high catalytic activity. Various copper sources and ligand systems have been explored to optimize the yield and selectivity of this compound formation.

A general reaction scheme for the copper-catalyzed oxidative coupling of a 2,6-disubstituted phenol is depicted below:

Laccase-Catalyzed Oxidative Coupling

Laccases are multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and anilinic substrates with the concomitant reduction of molecular oxygen to water.[1] This enzymatic approach offers a green and sustainable alternative to traditional metal-catalyzed methods, often proceeding under mild reaction conditions in aqueous media. The mechanism of laccase-catalyzed oxidation also involves the generation of phenoxy radicals, which subsequently dimerize to form the C-C coupled product.[2]

The enzymatic synthesis of diphenoquinones using laccase can be represented by the following pathway:

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative this compound derivatives using both copper-catalyzed and laccase-catalyzed methods.

Synthesis of 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone via Copper-Catalyzed Oxidative Coupling

This protocol is adapted from a general method for the oxidation of 2,6-dialkyl-4-halophenols.[3]

Materials:

-

2,6-Di-tert-butyl-4-chlorophenol

-

Mono-n-butylamine

-

Water

-

Copper powder

-

Air or Oxygen source

-

Benzene (for recrystallization)

-

Zinc dust (for reduction to biphenol, optional)

-

Acetic acid (for reduction, optional)

Procedure:

-

In a suitable reaction flask, combine 2,6-di-tert-butyl-4-chlorophenol (1 equivalent), mono-n-butylamine (as solvent and base), and water.

-

Add a catalytic amount of copper powder to the mixture.

-

Bubble air or oxygen slowly through the reaction mixture at room temperature for approximately 8 hours. The reaction mixture will gradually develop a red color.

-

Upon completion, cool the reaction mixture to induce precipitation of the product.

-

Collect the bright red needles of 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone by filtration.

-

Wash the collected solid with water.

-

Recrystallize the crude product from benzene to obtain purified crystals.

-

Characterize the product by melting point analysis and spectroscopy. The reported melting point is 229 °C.[3]

Synthesis of 3,3',5,5'-Tetramethoxy-biphenyl-4,4'-diol via Laccase-Catalyzed Oxidation of 2,6-Dimethoxyphenol

This protocol is based on the laccase-mediated dimerization of 2,6-dimethoxyphenol.[4] The initial product is the biphenol, which can be further oxidized to the corresponding this compound if desired.

Materials:

-

2,6-Dimethoxyphenol (2,6-DMP)

-

Laccase from Trametes versicolor or other suitable source

-

Sodium acetate buffer (pH 5.0)

-

Organic co-solvent (e.g., acetone or ethyl acetate)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of 2,6-dimethoxyphenol in a suitable buffer-organic co-solvent system (e.g., sodium acetate buffer with acetone).

-

Add the laccase enzyme to the substrate solution and stir the mixture at room temperature.

-

Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol.

-

Characterize the product using spectroscopic methods (NMR, Mass Spectrometry).[4]

A general experimental workflow for the synthesis and purification of this compound derivatives is outlined below:

Data Presentation

The following tables summarize quantitative data for the synthesis of various this compound derivatives, allowing for a comparison of different catalytic systems and reaction conditions.

Table 1: Copper-Catalyzed Synthesis of this compound Derivatives

| Phenol Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Dimethylphenol | CuCl₂/KOH/Pyridine | Methanol | RT | - | - | [5] |

| 2,6-Di-tert-butylphenol | Dicopper(II) complex | Isopropanol | 90 | - | >99 | [6] |

| 2,6-Di-tert-butyl-4-chlorophenol | Copper powder/n-BuNH₂ | - | RT | 8 | - | [3] |

| 2,6-Dimethylphenol | μ-OCH₃-bridged dicopper(II) complex | - | 25 | - | 70 (for PPE) | [7] |

Table 2: Laccase-Catalyzed Synthesis of this compound Precursors (Biphenols)

| Phenol Substrate | Laccase Source | Co-solvent | Temp. (°C) | pH | Product | Reference |

| 2,6-Dimethoxyphenol | Trametes pubescens | Acetone/Ethyl acetate | RT | 5.0 | 3,3',5,5'-Tetramethoxy-biphenyl-4,4'-diol | [4] |

| 2,6-Dimethoxyphenol | Botryosphaeria rhodina | - | RT | - | Oxidized products | [8] |

| 2,6-Dimethoxyphenol | Rhus vernicifera | - | RT | - | 3,3',5,5'-Tetramethoxy-biphenyl-4,4'-diol | [9] |

Conclusion

The synthesis of this compound derivatives through the oxidative coupling of 2,6-disubstituted phenols is a robust and versatile methodology. Both copper-catalyzed and laccase-mediated approaches offer effective routes to these valuable compounds. The choice of method will depend on the specific substrate, desired scale of reaction, and considerations for environmental impact. This guide provides a foundational understanding and practical protocols to aid researchers in the synthesis and exploration of this important class of molecules. Further research in this area will likely focus on the development of more efficient and selective catalysts, as well as the expansion of the substrate scope to access novel this compound structures with tailored properties.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. US2785188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Electrochemical Characterization of the Laccase-Catalyzed Oxidation of 2,6-Dimethoxyphenol: an Insight into the Direct Electron Transfer by Enzyme and Enzyme-Mediator System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Diphenoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-diphenoquinone. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and materials science. This document compiles essential data on the molecular and physical characteristics of 4,4'-diphenoquinone, outlines detailed experimental protocols for their determination, and includes visualizations to aid in the understanding of its chemical nature and experimental workflows.

Chemical Structure and Identification

4,4'-Diphenoquinone, also known as [bi-2,5-cyclohexadien-1-ylidene]-4,4'-dione, is a quinone derivative with an extended conjugated system. This structure is responsible for its characteristic color and redox properties.

Tabulated Physicochemical Data

The following tables summarize the key physicochemical properties of 4,4'-diphenoquinone.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈O₂ | [1] |

| Molecular Weight | 184.19 g/mol | [2] |

| CAS Number | 494-72-4 | [3][1] |

| Appearance | Red to dark blue to black powder/crystals | [4] |

Table 1: General and Physical Properties

| Property | Value | Reference |

| Melting Point | 120-122 °C | [1] |

| Boiling Point | 358 °C at 760 mmHg | [1] |

| Density | 1.297 g/cm³ | [1] |

| Flash Point | 134.3 °C | [3][1] |

| Vapor Pressure | 2.63E-05 mmHg at 25°C | [1] |

Table 2: Thermal and Other Physical Properties

| Property | Observation/Data | Reference |

| Solubility | ||

| Water | Sparingly soluble | [5] |

| Organic Solvents | Soluble in solvents like benzene, acetone, acetonitrile, and propanol. | [5][6] |

| pKa | Not experimentally determined for the parent compound. Quinones can undergo protonation/deprotonation depending on the substitution and medium. | [3][7] |

| Redox Potential | Electrochemical studies show that diphenoquinones are reduced rapidly and reversibly at potentials higher than analogous benzoquinones. Unsubstituted diphenoquinones show reduction potentials of -0.608 V and -0.787 V vs Fc/Fc+. | [1][8][9] |

Table 3: Solubility, pKa, and Redox Properties

| Spectroscopic Data | Key Features | Reference |

| UV-Vis | The extended quinonoid structure results in absorption in the visible region. | [10] |

| Infrared (IR) | The most intense band is observed near 1600 cm⁻¹, attributed to a complex mode involving out-of-phase C=O stretching. | [11] |

| ¹³C NMR | Spectra are available for derivatives such as 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. | [10][12] |

| ¹H NMR | Spectra of the parent compound are available. | [2] |

Table 4: Spectroscopic Data

Experimental Protocols

Synthesis of 4,4'-Diphenoquinone

A common method for the synthesis of 4,4'-diphenoquinone and its derivatives is the oxidative coupling of the corresponding 4,4'-biphenol.[13]

Methodology:

-

Dissolution: Dissolve 4,4'-biphenol in a suitable solvent such as 95% ethanol.[6]

-

Catalyst Addition: Add a catalyst, for example, copper powder.[6]

-

Oxidation: Bubble air slowly through the mixture while gradually adding an alkaline solution like concentrated ammonium hydroxide.[6]

-

Reaction Conditions: Maintain the reaction at room temperature for a specified period (e.g., 2 hours).[6]

-

Isolation: Remove the excess ammonia and alcohol by distillation. The solid product, which typically separates as bright red crystals, is then filtered.[6]

-

Purification: Wash the solid with water to remove any remaining alkaline materials and salts. Further purification can be achieved by redissolving the product in a solvent like benzene, followed by filtration and recrystallization.[6]

Determination of Solubility

The solubility of diphenoquinone can be determined using the shake-flask method.

Methodology:

-

Sample Preparation: Prepare saturated solutions by adding an excess amount of 4,4'-diphenoquinone to various solvents (e.g., water, ethanol, acetone, ethyl acetate) in sealed flasks.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solutions to stand undisturbed to let the undissolved solid settle.

-

Quantification: Carefully withdraw a known volume of the supernatant and dilute it appropriately. Determine the concentration of the dissolved this compound using a suitable analytical technique, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax and using a pre-established calibration curve.

Determination of pKa

The acid dissociation constant (pKa) of a quinone derivative can be determined by pH-metric or spectrophotometric titration.[3][8]

References

- 1. Diphenoquinones Redux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. scielo.br [scielo.br]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. oszk.ttk.pte.hu [oszk.ttk.pte.hu]

- 6. US2785188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. pKa of ubiquinone, menaquinone, phylloquinone, plastoquinone, and rhodoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Characterization of Diphenoquinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize diphenoquinones, a class of organic compounds with significant potential in materials science and drug development. This document details the principles, experimental protocols, and data interpretation for the primary spectroscopic methods employed in the analysis of these molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to Diphenoquinones

Diphenoquinones are conjugated diketones characterized by a biphenyl core with quinone moieties in each ring. Their extended π-system and redox activity make them promising candidates for applications such as organic electronics, energy storage, and as bioactive agents. Accurate structural elucidation and purity assessment are paramount for the successful development and application of diphenoquinone-based materials and pharmaceuticals. Spectroscopic methods provide the necessary tools for this detailed molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of diphenoquinones, providing detailed information about the carbon and proton framework of the molecule.

Experimental Protocols

Sample Preparation: A standard protocol for preparing a this compound sample for NMR analysis involves dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is crucial and should be based on the solubility of the specific this compound derivative. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR: A standard pulse program is used with a spectral width of approximately 10-15 ppm. The number of scans can vary from 8 to 64, depending on the sample concentration.

-

¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (typically 256 or more) and a wider spectral width (around 200-220 ppm) are required.

Data Interpretation and Representative Data

The chemical shifts in both ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei. The quinonoid rings and any substituents will significantly influence the observed shifts.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 3,3',5,5'-Tetra-tert-butylthis compound (DPQ) in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~186.0 |

| C-C (inter-ring) | - | ~147.0 |

| C-tert-butyl | - | ~157.0 |

| C-H (ring) | ~7.5 (s) | ~126.0 |

| C(CH₃)₃ | - | ~35.0 |

| C(CH₃)₃ | ~1.3 (s) | ~29.5 |

Note: Specific peak assignments can be confirmed using 2D NMR techniques such as COSY, HSQC, and HMBC.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of diphenoquinones. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the molecule's structure and can be influenced by substituents and the solvent environment.

Experimental Protocol

Sample Preparation: A stock solution of the this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-grade solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane). Serial dilutions are then performed to obtain a series of solutions with concentrations typically in the range of 10⁻⁴ to 10⁻⁶ M.

Instrumentation and Data Acquisition: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically over a wavelength range of 200-800 nm. The solvent used for the sample preparation is also used as the reference.

Data Interpretation and Representative Data

Diphenoquinones typically exhibit strong absorptions in the UV and visible regions due to π→π* and n→π* transitions. The extended conjugation in diphenoquinones results in a bathochromic (red) shift of the λmax compared to simpler quinones.

Table 2: UV-Vis Spectroscopic Data for Selected Diphenoquinones

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| 3,3',5,5'-Tetra-tert-butylthis compound | Methanol | ~420 | ~60,000 |

| Unsubstituted this compound | Acetonitrile | ~400 | - |

Note: The λmax and ε values can vary depending on the specific substituents and the polarity of the solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For diphenoquinones, the characteristic stretching vibrations of the carbonyl (C=O) and carbon-carbon double bonds (C=C) are of particular interest.

Experimental Protocol

Sample Preparation: Solid samples are typically prepared as a KBr (potassium bromide) pellet. A small amount of the this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, samples can be analyzed as a thin film or in solution using appropriate IR-transparent cells.

Instrumentation and Data Acquisition: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the solvent is recorded first and automatically subtracted from the sample spectrum.

Data Interpretation and Representative Data

The position of the C=O and C=C stretching bands in the IR spectrum is sensitive to the electronic effects of substituents on the quinonoid ring.

Table 3: Characteristic FTIR Vibrational Frequencies for Diphenoquinones

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=O (Quinone) | Stretching | 1640 - 1680 |

| C=C (Quinonoid Ring) | Stretching | 1600 - 1650 |

| C-H (Aromatic/Vinylic) | Stretching | 3000 - 3100 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

For 3,3',5,5'-tetra-tert-butylthis compound , a strong absorption band corresponding to the C=O stretch is typically observed around 1645 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol

Sample Introduction and Ionization: For volatile and thermally stable diphenoquinones, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is a common technique. The sample is injected into the GC, where it is vaporized and separated from other components before entering the mass spectrometer. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation. For less volatile or thermally sensitive derivatives, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation and Representative Data

The mass spectrum displays the relative abundance of ions as a function of their m/z ratio. The peak with the highest m/z value often corresponds to the molecular ion (M⁺•), which provides the molecular weight of the compound. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure.

Table 4: Key Mass Spectrometry Data for 3,3',5,5'-Tetra-tert-butylthis compound (DPQ)

| Ion | m/z | Interpretation |

| [M]⁺• | 408 | Molecular Ion |

| [M - CH₃]⁺ | 393 | Loss of a methyl group |

| [M - C(CH₃)₃]⁺ | 351 | Loss of a tert-butyl group |

| [M - 2C(CH₃)₃ + H]⁺ | 296 | Loss of two tert-butyl groups with rearrangement |

The fragmentation of diphenoquinones under EI often involves the loss of alkyl substituents and can also include rearrangements.

Logical and Experimental Workflows

The effective characterization of a this compound, whether newly synthesized or a commercial sample, follows a logical progression of spectroscopic analyses.

The Biological Versatility of Diphenoquinones: A Technical Guide for Researchers

An in-depth exploration of the biological activities, mechanisms of action, and experimental evaluation of diphenoquinone compounds and their analogues.

Introduction

Diphenoquinones, a class of organic compounds characterized by a quinonoid structure extended across two phenyl rings, have emerged as a compelling area of research in medicinal chemistry and drug development. Closely related to the more extensively studied benzoquinones and naphthoquinones, diphenoquinones exhibit a diverse range of biological activities, including potent anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its related compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities and Mechanisms of Action

The biological effects of diphenoquinones and their analogues are largely attributed to their redox-active quinone moiety. This functional group can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS) and the modulation of various cellular signaling pathways. The primary biological activities are detailed below.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanisms underlying their anticancer activity include:

-

Induction of Oxidative Stress: The redox cycling of the quinone structure can lead to the production of ROS, such as superoxide anions and hydrogen peroxide.[1] Elevated ROS levels can induce cellular damage, leading to apoptosis (programmed cell death).[2]

-

Apoptosis Induction: Many this compound-related compounds trigger apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[3] This involves the activation of caspases, a family of proteases that execute the apoptotic process.[2][3]

-

Modulation of Signaling Pathways: These compounds can interfere with key signaling pathways that are often dysregulated in cancer, including the MAPK, STAT3, NF-κB, and PI3K/Akt pathways, which are crucial for cancer cell survival, proliferation, and metastasis.

Antioxidant Activity

Paradoxically, while capable of inducing oxidative stress in cancer cells, many quinone-containing compounds also exhibit potent antioxidant activity. This dual role is dependent on the specific molecular structure and the cellular environment. The antioxidant capacity is often evaluated by their ability to scavenge free radicals. The structure-activity relationship studies reveal that the number and position of hydroxyl groups on the aromatic rings are crucial for the antioxidant potential.[4][5][6]

Antimicrobial Activity

A broad spectrum of antibacterial and antifungal activities has been reported for this compound analogues. Their antimicrobial action is believed to involve multiple mechanisms, including:

-

Metabolic Disruption: Interference with essential metabolic pathways in microorganisms.[7]

-

DNA Interaction: Binding to microbial DNA and inhibiting its replication and transcription.[7]

-

Membrane Destabilization: Causing osmotic imbalance and disruption of the microbial cell membrane.[7]

Anti-inflammatory Activity

This compound-related compounds have been shown to possess significant anti-inflammatory properties. The primary mechanism is the inhibition of pro-inflammatory mediators. This includes the suppression of nitric oxide (NO) production by inhibiting inducible nitric oxide synthase (iNOS) and the reduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9][10][11][12][13] This anti-inflammatory action is often mediated by the inhibition of the NF-κB and MAPK signaling pathways.[13][14]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of various this compound-related compounds from the literature.

Table 1: Anticancer Activity (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Alkannin | MDA-MB-468 | 0.63 | [15] |

| Alkannin | MDA-MB-231 | 0.64 | [15] |

| Alkannin | MCF-7 | 0.42 | [15] |

| Alkannin | SK-BR-3 | 0.26 | [15] |

| Juglone | MDA-MB-468 | 5.63 | [15] |

| Juglone | MDA-MB-231 | 15.75 | [15] |

| Juglone | MCF-7 | 13.88 | [15] |

| Juglone | SK-BR-3 | 13.89 | [15] |

| Hydroquinone | SK-BR-3 | 17.5 | [15] |

| Aloe-emodin | MDA-MB-468 | 19.2 | [15] |

| Aloe-emodin | SK-BR-3 | 26.5 | [15] |

| Doxorubicin (Control) | MDA-MB-468 | 0.01 | [15] |

| Doxorubicin (Control) | MDA-MB-231 | 0.11 | [15] |

| Doxorubicin (Control) | MCF-7 | 0.1 | [15] |

| Doxorubicin (Control) | SK-BR-3 | 0.08 | [15] |

| Naphthoquinone-Quinolone Hybrid 11a | MCF-7 | Comparable to Doxorubicin | [16][17] |

| Naphthoquinone-Quinolone Hybrid 11b | MCF-7 | Comparable to Doxorubicin | [16][17] |

| 5,8-dihydroxy-1,4-naphthoquinone derivatives | P388 cells | 0.18-1.81 µg/mL | [18] |

| 5,8-dimethoxy-1,4-naphthoquinone derivatives | P388 cells | 0.26-40.41 µg/mL | [18] |

Table 2: Antioxidant Activity (DPPH Radical Scavenging IC50 Values)

| Compound/Derivative | IC50 | Reference |

| 3,5-dihydroxy benzoic acid | Strong Activity | [4] |

| Gentisic acid | Strong Activity | [4] |

| 3,4-dihydroxybenzoic acid | Strong Activity | [4] |

| Gallic acid | Strong Activity | [4] |

| Syringic acid | Moderate Activity | [4] |

| Vanillic acid | Moderate Activity | [4] |

| Chalcone JVF3 | 61.4 µM | [19] |

| Ascorbic Acid (Standard) | 54.08 µM | [19] |

Note: A lower IC50 value indicates greater antioxidant activity.

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC values)

| Compound/Derivative | Microorganism | MIC | Reference |

| Naphthoquinone-Quinolone Hybrids (4a, 4b, 4c) | Various Bacteria | 8 to 128 µg/mL | [20] |

| Shikonin | Methicillin-resistant S. aureus (MRSA) | 7.8 to 31.2 μg/mL | [21] |

| Plumbagin | S. aureus | 0.5 µg/mL | [21] |

| Plumbagin | E. coli | 8 µg/mL | [21] |

| Plumbagin | K. pneumoniae | 2 µg/mL | [21] |

| Plumbagin | P. aeruginosa | 8 µg/mL | [21] |

| Naphthoquinone derivative 6c | MRSA | 1.25–2.5 μg/mL | [22] |

| Juglone | S. aureus | ≤ 0.125 µmol/L | [23][24] |

| 5,8-dimethoxy-1,4-naphthoquinone | S. aureus | ≤ 0.125 µmol/L | [23][24] |

| 7-methyl-5-acetoxy-1,4-naphthoquinone | S. aureus | ≤ 0.125 µmol/L | [23][24] |

Table 4: Anti-inflammatory Activity (Nitric Oxide Production Inhibition IC50 Values)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Dimethylaminophenyl analogue 1s | RAW 264.7 | 7.1 | [14] |

| Chrysamide B | RAW 264.7 | 0.010 | [14] |

| Compound 7 | RAW 264.7 | 12.0 ± 0.8 | [25] |

| Compound 9 | RAW 264.7 | 7.6 ± 0.3 | [25] |

| 2',3',5,7-tetrahydroxyflavone | RAW 264.7 | 19.7 | [26] |

| Luteolin | RAW 264.7 | 17.1 | [26] |

| FR038251 | Mouse iNOS | 1.7 | [27] |

| FR191863 | Mouse iNOS | 1.9 | [27] |

| Aminoguanidine (Control) | Mouse iNOS | 2.1 | [27] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of antioxidant compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.

Procedure:

-

Solution Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).

-

Reaction Mixture: In a 96-well plate or test tubes, mix the test compound dilutions with the DPPH solution.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[7]

Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a suitable growth medium. The lowest concentration that inhibits growth is the MIC.

Procedure (Broth Microdilution Method):

-

Compound Dilution: Prepare a two-fold serial dilution of the this compound compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the this compound compound for a short period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the cells for 24 hours at 37°C.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for NO production inhibition.

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Procedure:

-

Cell Treatment: Treat cells with the this compound compound for a specified time to induce apoptosis.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound compounds.

MAPK/ERK Signaling Pathway

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellResponse [label="Cellular Responses\n(Proliferation, Survival,\nDifferentiation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound\nCompound", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GF -> RTK [style=solid]; RTK -> GRB2 [style=solid]; GRB2 -> SOS [style=solid]; SOS -> Ras [style=solid]; Ras -> Raf [style=solid]; Raf -> MEK [style=solid]; MEK -> ERK [style=solid]; ERK -> TranscriptionFactors [style=solid]; TranscriptionFactors -> CellResponse [style=solid]; this compound -> Raf [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; this compound -> MEK [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: The MAPK/ERK signaling cascade and potential points of inhibition by this compound compounds.

PI3K/Akt/mTOR Signaling Pathway

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine\nKinase", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound\nCompound", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> Receptor [style=solid]; Receptor -> PI3K [style=solid]; PI3K -> PIP3 [style=solid, label=" PIP2 ->"]; PIP3 -> PDK1 [style=solid]; PDK1 -> Akt [style=solid]; Akt -> mTORC1 [style=solid]; mTORC1 -> CellGrowth [style=solid]; Akt -> Apoptosis [style=solid, arrowhead=tee, label="Inhibition"]; this compound -> PI3K [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; this compound -> Akt [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: The PI3K/Akt/mTOR survival pathway and its inhibition by this compound compounds.

NF-κB Signaling Pathway

// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., TNF-α, LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_active [label="Active NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"]; GeneExpression [label="Pro-inflammatory\nGene Expression", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound\nCompound", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Stimuli -> Receptor [style=solid]; Receptor -> IKK [style=solid]; IKK -> IkB [style=solid, label="Phosphorylation"]; IkB -> NFkB [style=invis]; // for positioning {rank=same; IkB; NFkB;} IkB -> NFkB_active [style=solid, label="Degradation & Release"]; NFkB_active -> Nucleus [style=solid, label="Translocation"]; Nucleus -> GeneExpression [style=invis]; // for positioning this compound -> IKK [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; this compound -> NFkB_active [label="Inhibition of\nTranslocation", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: The NF-κB signaling pathway, a key regulator of inflammation, and its inhibition.

STAT3 Signaling Pathway

// Nodes Cytokine [label="Cytokine\n(e.g., IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT3 [label="p-STAT3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimer [label="STAT3 Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"]; GeneExpression [label="Target Gene Expression\n(Survival, Proliferation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound\nCompound", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [style=solid]; Receptor -> JAK [style=solid, label="Activation"]; JAK -> STAT3 [style=solid, label="Phosphorylation"]; STAT3 -> pSTAT3 [style=invis]; pSTAT3 -> Dimer [style=solid, label="Dimerization"]; Dimer -> Nucleus [style=solid, label="Translocation"]; Nucleus -> GeneExpression [style=invis]; this compound -> JAK [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; this compound -> STAT3 [label="Inhibition of\nPhosphorylation", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: The JAK/STAT3 signaling pathway and its potential inhibition points.

Conclusion and Future Directions

This compound compounds and their analogues represent a promising class of molecules with a wide array of biological activities. Their potent anticancer, antioxidant, antimicrobial, and anti-inflammatory effects, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further drug development. The quantitative data presented in this guide highlight the significant potency of some of these derivatives.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR for different biological activities will enable the design of more potent and selective compounds.

-

In Vivo Studies: The majority of the current data is from in vitro studies. In vivo animal studies are crucial to evaluate the efficacy, pharmacokinetics, and toxicity of these compounds.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular targets and the intricate interplay between different signaling pathways will provide a more complete understanding of their mechanisms of action.

-

Development of Drug Delivery Systems: Given that some quinone-based compounds have poor water solubility, the development of novel drug delivery systems could enhance their bioavailability and therapeutic efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroquinone-induced apoptosis of human lymphocytes through caspase 9/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. JS-III-49, a hydroquinone derivative, exerts anti-inflammatory activity by targeting Akt and p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppressive effect of hydroquinone, a benzene metabolite, on in vitro inflammatory responses mediated by macrophages, monocytes, and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thymoquinone attenuates proinflammatory responses in lipopolysaccharide-activated mast cells by modulating NF-kappaB nuclear transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thymoquinone increases the expression of neuroprotective proteins while decreasing the expression of pro-inflammatory cytokines and the gene expression NFκB pathway signaling targets in LPS/IFNγ-activated BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Naphthoquinone-Quinolone Hybrids with Antitumor Effects on Breast Cancer Cell Lines—From the Synthesis to 3D-Cell Culture Effects [mdpi.com]

- 17. Naphthoquinone-Quinolone Hybrids with Antitumor Effects on Breast Cancer Cell Lines-From the Synthesis to 3D-Cell Culture Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of antitumor activity of novel 1,4-naphthoquinone derivatives (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijcea.org [ijcea.org]

- 20. researchgate.net [researchgate.net]

- 21. Naphthoquinones and Their Derivatives: Emerging Trends in Combating Microbial Pathogens | MDPI [mdpi.com]

- 22. Naphthoquinone-derivative as a synthetic compound to overcome the antibiotic resistance of methicillin-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. japsonline.com [japsonline.com]

- 26. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Diphenoquinones: A Technical Retrospective of Early Discoveries

For Immediate Release

A deep dive into the foundational research on diphenoquinones reveals a fascinating journey of discovery rooted in the oxidative chemistry of phenols. This technical guide illuminates the seminal work of early twentieth-century chemists, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the initial synthesis, characterization, and conceptualization of this important class of compounds.

The discovery of 4,4'-diphenoquinone is credited to Rudolf Pummerer and his collaborators, who, in 1914, published their findings on the oxidation of phenol and 4,4'-dihydroxydiphenyl. Their work, detailed in the Berichte der deutschen chemischen Gesellschaft, laid the groundwork for understanding the formation of these quinonoid structures through oxidative coupling.

Early Synthesis and Characterization

The pioneering synthesis of 4,4'-diphenoquinone was achieved through the oxidation of 4,4'-dihydroxydiphenyl. Early methodologies, though rudimentary by modern standards, were elegant in their simplicity. The characterization of the resulting intensely colored compounds relied on classical chemical techniques, including elemental analysis and melting point determination.

Experimental Protocols from Foundational Studies

The following protocols are based on the early twentieth-century publications and are presented here for historical and educational purposes. Modern safety precautions should be strictly adhered to if any replication is attempted.

Synthesis of 4,4'-Diphenoquinone (Based on Pummerer, 1914)

-

Starting Material: 4,4'-Dihydroxydiphenyl

-

Oxidizing Agent: Silver(I) oxide (Ag₂O) in the presence of anhydrous sodium sulfate.

-

Solvent: Anhydrous ether.

-

Procedure: A suspension of 4,4'-dihydroxydiphenyl in anhydrous ether was treated with freshly prepared silver(I) oxide and anhydrous sodium sulfate. The mixture was shaken for a period, during which the color of the solution changed, indicating the formation of the diphenoquinone. The solid inorganic salts were removed by filtration, and the solvent was evaporated to yield the crystalline product.

-

Purification: The crude product was purified by recrystallization from a suitable solvent such as benzene.

Early Characterization Data

| Compound | Formula | Molecular Weight (Early Calculation) | Melting Point (°C) | Appearance |

| 4,4'-Diphenoquinone | C₁₂H₈O₂ | 184.06 | 165 | Red-brown needles |

Note: Early molecular weight determinations were often based on colligative properties or elemental analysis and may differ slightly from modern calculated values.

The Logical Pathway to this compound Discovery

The intellectual framework guiding the early exploration of diphenoquinones stemmed from the well-established chemistry of quinone formation from hydroquinones. The conceptual leap was to apply this oxidative transformation to a biphenolic system.

Experimental Workflow of Early this compound Synthesis

The laboratory procedures of the early 20th century, while lacking the sophisticated equipment of today, followed a logical and systematic workflow.

The initial studies on diphenoquinones by Pummerer and his contemporaries opened a new chapter in organic chemistry. Their work not only introduced a novel class of compounds but also contributed significantly to the understanding of oxidative processes. This historical perspective provides a valuable foundation for modern researchers exploring the diverse applications of diphenoquinones in materials science, redox chemistry, and drug development.

Computational Modeling of Diphenoquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling of diphenoquinone and its derivatives. It covers key aspects from synthesis and physicochemical property prediction to potential applications in drug development, with a focus on detailed methodologies and data presentation.

Introduction to Diphenoquinones

Diphenoquinones are a class of organic compounds characterized by a quinonoid structure extended over two aromatic rings. Experimental and computational studies have established that 4,4'-diphenoquinones typically possess a nearly planar core, with the two cyclohexadienone rings joined by an unusually long interannular carbon-carbon double bond.[1][2][3] These compounds are of significant interest due to their redox-active nature, making them potential candidates for applications in electrochemical devices and as biologically active agents.[1][2][3] Computational modeling plays a crucial role in understanding their structure-property relationships, predicting their behavior, and guiding the design of novel derivatives with desired functionalities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is often achieved through the oxidative coupling of substituted phenols. A widely studied example is the synthesis of 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (TBDPQ), a commercially available and versatile organic oxidant.

Experimental Protocol: Synthesis of 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone (TBDPQ)

This protocol describes the synthesis of TBDPQ via the oxidative dimerization of 2,6-di-tert-butylphenol.

Materials:

-

2,6-di-tert-butylphenol

-

Methanol

-

Monovalent copper compound (e.g., cuprous acetate)

-

Divinyl

-

Ammonia solution

-

Oxygen source (e.g., air)

Procedure:

-

A solution of 2,6-di-tert-butylphenol is prepared in methanol.

-

A catalytic amount of a complex of cuprous acetate and divinyl is added to the solution.[2]

-

The reaction mixture is heated to 50-70°C.

-

Air or oxygen is bubbled through the mixture to facilitate the oxidative coupling.

-

The reaction is promoted with a small amount of ammonia.[2]

-

Upon completion of the reaction, the product, 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone, precipitates from the solution.

-

The solid product is collected by filtration, washed, and can be further purified by recrystallization.

Table 1: Reported Yields for the Synthesis of 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone

| Oxidizing Agent/Catalyst System | Solvent | Promoter | Yield (%) | Reference |

| Air/Copper Powder/Mono-n-butylamine | - | - | High (not specified) | [1] |

| Air/Ammonium Hydroxide | Alcohol | - | ~80 | [1] |

| Oxygen/Cu-Mg-Al Hydrotalcites | - | Alkali | High (not specified) | [4] |

| Oxygen/Lewis Acid | - | - | High (not specified) | [4] |

| Oxygen/Cuprous acetate-divinyl complex | Methanol | Ammonia | 90-95 | [2] |

Computational Modeling Methodologies

Computational chemistry provides powerful tools to investigate the electronic structure, properties, and reactivity of diphenoquinones. Density Functional Theory (DFT) and molecular docking are two commonly employed techniques.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, electronic properties, and spectroscopic data.

This protocol outlines a general workflow for performing DFT calculations on a this compound molecule.

Software: Gaussian, ORCA, Quantum ESPRESSO, or other quantum chemistry packages.

Workflow:

-

Molecule Building: Construct the 3D structure of the this compound derivative using a molecular editor such as GaussView, Avogadro, or ChemDraw.

-

Geometry Optimization:

-

Functional Selection: Choose an appropriate density functional. For general-purpose geometry optimizations, hybrid functionals like B3LYP are a popular choice.[5] For systems where dispersion forces are important, dispersion-corrected functionals (e.g., B3LYP-D3) should be used.[5]

-

Basis Set Selection: Select a suitable basis set. A double-zeta basis set with polarization functions, such as 6-31G(d), is a good starting point for geometry optimizations. For higher accuracy, a triple-zeta basis set like 6-311+G(d,p) can be employed.[6]

-

Solvation Model: If the properties in a solvent are of interest, include a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[6]

-

Convergence Criteria: Use default or tighter convergence criteria for the geometry optimization to ensure a true energy minimum is reached.

-

-

Frequency Analysis: Perform a frequency calculation at the same level of theory as the geometry optimization to confirm that the optimized structure corresponds to a local minimum (no imaginary frequencies) and to obtain thermodynamic properties.

-

Electronic Property Calculation: With the optimized geometry, perform a single-point energy calculation using a higher-level functional and/or a larger basis set for more accurate electronic properties.

-

Properties of Interest: This calculation can yield properties such as HOMO-LUMO energies, molecular orbital shapes, Mulliken charges, and the electrostatic potential.

-

Table 2: Recommended Functionals and Basis Sets for DFT Calculations of Organic Molecules

| Calculation Type | Recommended Functionals | Recommended Basis Sets | Key Considerations | Reference |

| Geometry Optimization | B3LYP, PBE0, M06-2X | 6-31G(d), def2-SVP | Balance between accuracy and computational cost. | [6][7][8] |

| Electronic Properties | B3LYP, PBE0, CAM-B3LYP | 6-311+G(d,p), def2-TZVP | Larger basis sets and hybrid functionals provide more accurate electronic properties. | [6][7][8] |

| Thermochemistry | M06-2X, B2PLYP | 6-311+G(d,p), aug-cc-pVTZ | Double-hybrid functionals can provide high accuracy for reaction energies. | [6][7] |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

This protocol provides a general workflow for docking a this compound derivative to a protein target.

Software: AutoDock Vina, PyRx, Glide, or other molecular docking software.

Workflow:

-

Ligand Preparation:

-

Draw the 2D structure of the this compound derivative and convert it to a 3D structure.

-

Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) or a semi-empirical quantum mechanical method.

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

-

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the protein structure.

-

Add hydrogen atoms to the protein.

-

Assign partial charges to the protein atoms.

-

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid box should be chosen to cover the entire binding pocket.

-

-

Docking Simulation:

-

Run the docking algorithm to explore different conformations and orientations of the ligand within the grid box.

-

The docking program will score the different poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify the most likely binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization tool like PyMOL or Discovery Studio.

-

Table 3: Example Molecular Docking Parameters for a Quinone Derivative against a Target Protein

| Parameter | Value/Setting | Description | Reference |

| Docking Software | AutoDock Vina | A widely used open-source docking program. | [9] |

| Target Protein | DNA Gyrase | A common target for antibacterial agents. | [10] |

| Grid Center (x, y, z) | 19.98, 11.60, 11.69 Å | Coordinates defining the center of the binding site. | [10] |

| Grid Size (x, y, z) | 26.66, 29.45, 27.85 Å | Dimensions of the search space for docking. | [10] |

| Scoring Function | Vina Score | A scoring function that approximates the binding affinity in kcal/mol. | [9] |

Physicochemical Properties and QSAR

The physicochemical properties of diphenoquinones, such as their solubility and lipophilicity, are crucial for their application, particularly in drug development. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate these properties with molecular descriptors.

Table 4: Physicochemical Properties of a Representative this compound Derivative

| Property | Description | Predicted Value | Method |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity. | Varies with substitution | Computational (e.g., ALOGP) |

| Water Solubility | The maximum amount of a substance that can dissolve in water. | Low | Computational (e.g., ESOL) |

| Molecular Weight | The mass of one mole of the substance. | 408.6 g/mol (for TBDPQ) | Calculation |

| Polar Surface Area | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. | 34.14 Ų (for TBDPQ) | Calculation |

QSAR models aim to establish a mathematical relationship between the chemical structure and the biological activity or a specific property of a series of compounds.[11] For this compound derivatives, QSAR can be used to predict properties like antioxidant activity, cytotoxicity, or electrochemical potential based on calculated molecular descriptors.

Biological Activity and Signaling Pathways

Quinones are known to participate in redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). This property is linked to both their therapeutic effects and their toxicity.

Redox Cycling and EGFR Signaling Pathway

While specific signaling pathways for diphenoquinones are not extensively documented, studies on related quinones, such as 9,10-phenanthrenequinone (9,10-PQ), provide insights into their potential mechanisms of action. 9,10-PQ has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway through the S-oxidation of protein tyrosine phosphatase (PTP) 1B, a negative regulator of EGFR.[12] This activation is mediated by the generation of hydrogen peroxide (H₂O₂) during the redox cycling of the quinone.[12]

Caption: this compound-induced EGFR signaling pathway.

Conclusion

Computational modeling is an indispensable tool in the study of diphenoquinones, providing valuable insights into their synthesis, physicochemical properties, and potential biological activities. This guide has outlined detailed protocols for DFT calculations and molecular docking, presented key quantitative data in a structured format, and visualized a relevant signaling pathway. By integrating these computational approaches with experimental investigations, researchers can accelerate the discovery and development of novel this compound derivatives for a wide range of applications.

References

- 1. US2785188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones - Google Patents [patents.google.com]

- 2. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]

- 3. Diphenoquinones Redux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials [mdpi.com]

- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. arxiv.org [arxiv.org]

- 9. Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. visionpublisher.info [visionpublisher.info]

- 11. Comparison of quantitative structure-activity relationship model performances on carboquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diphenoquinone Analogs and Their Core Structures for Researchers and Drug Development Professionals

Introduction: Diphenoquinones, a class of organic compounds characterized by a core structure of two cyclohexadienone rings linked by a carbon-carbon double bond, have garnered significant interest in medicinal chemistry. Their unique electronic and structural properties make them promising candidates for the development of novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of diphenoquinone analogs, focusing on their core structures, synthesis, biological activities, and mechanisms of action, with a particular emphasis on their role in modulating key cancer-related signaling pathways.

Core Structures of this compound Analogs

The fundamental core structure of this compound is 4,4'-diphenoquinone. Analogs are generated by substituting the hydrogen atoms on the quinone rings with various functional groups. The nature and position of these substituents significantly influence the physicochemical properties and biological activities of the resulting compounds.

Symmetrically Substituted Diphenoquinones: These analogs possess identical substituents on both quinone rings. A prominent example is the 3,3',5,5'-tetrasubstituted this compound family. The substituents (R) at these positions can be varied to modulate properties like solubility and electronic effects.

Unsymmetrically Substituted Diphenoquinones: These analogs feature different substituents on each of the quinone rings. This asymmetry allows for more precise tuning of their biological and physical properties, such as solubility in organic solvents and dispersibility in polymers.[1] An example is 3,5-dimethyl-3',5'-di-tert-butyl-4,4'-diphenoquinone.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves the oxidative coupling of corresponding substituted phenols.

Experimental Protocol: Synthesis of 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone

This protocol describes a common method for the synthesis of a symmetrically substituted this compound.

Materials:

-

2,6-di-tert-butylphenol

-

Oxygen or air

-

Copper-containing catalyst (e.g., cuprous acetate complex)

-

Methanol

-

Ammonia

Procedure:

-

Dissolve 2,6-di-tert-butylphenol in methanol in a reaction vessel.

-

Add the copper-containing catalyst to the solution.

-

Promote the reaction with a small amount of ammonia.

-

Heat the mixture to 50-70°C.

-

Bubble air or oxygen through the reaction mixture to facilitate the oxidative dimerization.

-

Monitor the reaction progress until completion.

-

Upon completion, the product, 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone, can be isolated and purified. This method is reported to yield 90-95% of the target product.[2]

Biological Activity and Cytotoxicity of Quinone Analogs

This compound analogs and related quinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) values for several quinone analogs, highlighting their potential as anticancer agents.

Table 1: Cytotoxicity of Plastoquinone Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Plastoquinone Analog (PQ2) | HCT-116 (Colon Cancer) | 4.97 ± 1.93 | [3] |

| Cisplatin (Control) | HCT-116 (Colon Cancer) | 26.65 ± 7.85 | [3] |

| Plastoquinone Analog (AQ-12) | HCT-116 (Colon Cancer) | 5.11 ± 2.14 | [4] |

| Plastoquinone Analog (AQ-12) | MCF-7 (Breast Cancer) | 6.06 ± 3.09 | [4] |

| Cisplatin (Control) | HCT-116 (Colon Cancer) | 23.68 ± 6.81 | [4] |

| Cisplatin (Control) | MCF-7 (Breast Cancer) | 19.67 ± 5.94 | [4] |

Table 2: Cytotoxicity of Tetrahydroquinolinone Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 19b | HCT-116 (Colon Cancer) | 13 | [5] |

| Compound 19c | HCT-116 (Colon Cancer) | 13 | [5] |

| Compound 19e | HCT-116 (Colon Cancer) | 13 | [5] |

| Compound 20a | HCT-116 (Colon Cancer) | 13 | [5] |

| Compound 20d | HCT-116 (Colon Cancer) | 13 | [5] |

| Compound 20d | A-549 (Lung Cancer) | Similar potency to HCT-116 | [5] |

| Compound 19b | A-549 (Lung Cancer) | Similar potency to HCT-116 | [5] |

Table 3: Cytotoxicity of 3',4',5'-Trimethoxychalcone Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone 15 | Hep G2 (Liver Cancer) | 1.8 | [6] |

| Chalcone 15 | Colon 205 (Colon Cancer) | 2.2 | [6] |

| Compound 1 | Hep G2 & Colon 205 | 10-20 | [6] |

| Compound 3 | Hep G2 & Colon 205 | 10-20 | [6] |

| Compound 5 | Hep G2 & Colon 205 | 10-20 | [6] |

| Compound 10 | Hep G2 & Colon 205 | 10-20 | [6] |

| Compound 11 | Hep G2 & Colon 205 | 10-20 | [6] |

| Compound 14 | Hep G2 & Colon 205 | 10-20 | [6] |

Mechanism of Action: Modulation of Signaling Pathways

The anticancer effects of quinone derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are two such key cascades that are frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[7] Natural compounds and their synthetic analogs, including quinone derivatives, have been investigated as inhibitors of this pathway.[1][8] For instance, certain naphthoquinone analogs have been identified through virtual screening as potential inhibitors of PI3K, Akt, and mTOR.[8] The inhibition of this pathway by quinone derivatives can lead to the suppression of tumor growth and proliferation. Some tetrahydroquinolinone derivatives have been shown to induce autophagy in colon cancer cells via the PI3K/Akt/mTOR signaling pathway.[9]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[10] The ERK, JNK, and p38 MAPK pathways are three major cascades.[11] While ERK is typically associated with cell survival and proliferation, the JNK and p38 pathways are often activated by cellular stress and can lead to apoptosis.[10][11] Some anticancer compounds induce apoptosis through the activation of the JNK and p38 MAPK pathways.[11] Polyphenolic compounds have been shown to regulate the MAPK pathway, leading to the induction of cell death and suppression of cancer cell growth.[12]

Conclusion

This compound analogs represent a versatile class of compounds with significant potential in the development of new anticancer therapies. Their synthesis is achievable through established oxidative coupling methods, and their cytotoxic activity against a range of cancer cell lines is promising. A key aspect of their mechanism of action appears to be the modulation of critical signaling pathways such as PI3K/Akt and MAPK, which are central to cancer cell survival and proliferation. Further research into the structure-activity relationships of these analogs and their specific interactions with molecular targets will be crucial in optimizing their therapeutic potential and advancing them towards clinical applications. This guide provides a foundational resource for researchers and professionals in the field to build upon in their efforts to develop novel and effective cancer treatments.

References

- 1. ijper.org [ijper.org]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medicinacomplementar.com.br [medicinacomplementar.com.br]